N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1050199-90-0
VCID: VC11893300
InChI: InChI=1S/C20H19N3O6S/c1-29-13-5-7-14(8-6-13)30(27,28)23-10-2-3-17(23)20(26)21-12-4-9-15-16(11-12)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Molecular Formula: C20H19N3O6S
Molecular Weight: 429.4 g/mol

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1050199-90-0

Cat. No.: VC11893300

Molecular Formula: C20H19N3O6S

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide - 1050199-90-0

Specification

CAS No. 1050199-90-0
Molecular Formula C20H19N3O6S
Molecular Weight 429.4 g/mol
IUPAC Name N-(1,3-dioxoisoindol-5-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C20H19N3O6S/c1-29-13-5-7-14(8-6-13)30(27,28)23-10-2-3-17(23)20(26)21-12-4-9-15-16(11-12)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25)
Standard InChI Key RUVIYIUJIADGGH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O

Introduction

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features and potential applications in pharmaceutical and chemical research. This article provides a detailed overview of the compound's structure, synthesis, properties, and potential applications.

Synthesis Pathways

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves:

  • Formation of the Phthalimide Core: Reacting phthalic anhydride with an amine to form the isoindoline dione structure.

  • Introduction of the Pyrrolidine Ring: Coupling reactions or cyclization methods to attach the pyrrolidine moiety.

  • Sulfonamide Addition: Reacting methoxybenzenesulfonyl chloride with an amine group under basic conditions.

Applications in Research

The compound's diverse functional groups make it a candidate for:

  • Drug Design: Its sulfonamide and phthalimide groups are often explored in anticancer and antimicrobial drug development.

  • Material Science: Potential use in designing polymers or advanced materials due to its stable aromatic core.

  • Biochemical Probing: Useful as a molecular probe for studying enzyme-ligand interactions.

Research Gaps and Future Directions

Despite its promising structure:

Future research should focus on:

  • Detailed in vitro and in vivo evaluations.

  • Exploring derivatives by modifying the pyrrolidine or sulfonamide groups for enhanced activity.

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